

# physicochemical properties of 5-bromo-2,1-benzothiazole

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## Compound of Interest

Compound Name: 5-Bromobenzo[c]isothiazole

Cat. No.: B1341622

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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,1-benzothiazole

## Abstract

5-Bromo-2,1-benzothiazole is a halogenated aromatic heterocycle belonging to the benzothiazole family. The benzothiazole scaffold is a prominent pharmacophore in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.<sup>[1][2][3]</sup> This guide provides a comprehensive examination of the physicochemical properties of 5-bromo-2,1-benzothiazole. Due to its status as a specific, non-commodity chemical intermediate, publicly available, consolidated data for this exact isomer is limited. Therefore, this document leverages established principles of physical organic chemistry and draws upon verified data from closely related structural analogs—primarily the more common 5-bromo-1,3-benzothiazole and 5-bromo-2,1,3-benzothiadiaazole—to provide an expert analysis and predictive assessment. We will delve into its structural characteristics, core physicochemical parameters, spectroscopic signature, and the experimental methodologies required for their validation. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior for synthesis, characterization, and application.

## Molecular Structure and Identification

The foundational step in understanding a molecule's properties is to define its structure. 5-Bromo-2,1-benzothiazole consists of a benzene ring fused to a 2,1-thiazole ring, with a bromine atom substituted at the 5-position of the bicyclic system. The numbering convention for

the 2,1-benzothiazole system places the sulfur atom at position 2 and the nitrogen atom at position 1.

#### Chemical Structure of 5-Bromo-2,1-benzothiazole

- Molecular Formula: C<sub>7</sub>H<sub>4</sub>BrNS
- Molecular Weight: 214.08 g/mol
- SMILES: Brc1ccc2nsc2c1
- InChI Key: (Generated based on structure, specific key not publicly indexed)

For comparative analysis, key identifiers for well-documented analogs are provided below.

Property	5-Bromo-2,1,3-benzothiadiazole	5-Bromo-2-methyl-1,3-benzothiazole
CAS Number	1753-75-9[4]	63837-11-6[5]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrN <sub>2</sub> S[4]	C <sub>8</sub> H <sub>6</sub> BrNS[5]
Molecular Weight	215.07 g/mol [4]	228.11 g/mol [5]

## Core Physicochemical Properties: A Comparative Analysis

The physical state, solubility, and other core properties of a molecule are dictated by its structure, polarity, and intermolecular forces. The introduction of a bromine atom significantly increases the molecular weight and polarizability compared to the parent heterocycle, which is expected to elevate melting and boiling points.

Property	Value (Analog: 5-Bromo-2,1,3-benzothiadiazole)	Value (Analog: 5-Bromo-2-methyl-1,3-benzothiazole)	Predicted Insight for 5-Bromo-2,1-benzothiazole
Physical Form	Solid[4][6]	Solid	Expected to be a solid at room temperature.
Melting Point	55-60 °C[4][6]	75-80 °C	The melting point is likely to be in the range of 50-85 °C, influenced by crystal packing efficiency.
Boiling Point	272.2 ± 13.0 °C (Predicted)[6]	170 °C / 10 mmHg[7]	A high boiling point, likely >250 °C at atmospheric pressure, is expected due to its molecular weight and polarity.
Solubility	Not specified; generally low in water.	Not specified; generally low in water.	Expected to have low solubility in water but good solubility in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate.
pKa	Not available	1.14 ± 0.10 (Predicted)[7]	The nitrogen atom in the thiazole ring is weakly basic. The pKa is expected to be low, indicating that a very strong acid is required for protonation.
Storage Temp.	2-8°C[4][6]	2-8°C (Inert atmosphere)[7]	Recommended storage in a cool, dry,

well-ventilated place,  
protected from light.[8]

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## Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra for 5-bromo-2,1-benzothiazole are not available, we can predict the key features based on its structure and data from analogs.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) and chemical shifts will be influenced by the bromine atom and the fused heterocyclic ring.
- $^{13}\text{C}$  NMR: The spectrum should display 7 unique signals for the carbon atoms. The carbon atom bonded to bromine (C-5) would appear in the 110-125 ppm range, while the carbons of the thiazole ring would have distinct shifts, with C=N carbons appearing further downfield.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of a related compound, 5-bromo-2,1,3-benzothiadiazole, is available, providing a reference for expected vibrational modes.[9]

- Aromatic C-H Stretch:  $\sim 3050\text{-}3100\text{ cm}^{-1}$
- C=N Stretch:  $\sim 1630\text{ cm}^{-1}$ [10]
- Aromatic C=C Stretch:  $\sim 1450\text{-}1600\text{ cm}^{-1}$
- C-S Stretch:  $\sim 690\text{ cm}^{-1}$ [10]
- C-Br Stretch:  $\sim 500\text{-}600\text{ cm}^{-1}$

### Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

- **Molecular Ion ( $M^+$ ):** A high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to the exact mass of  $C_7H_4BrNS$ . For a similar compound, the  $[M+H]^+$  ion was calculated as 213.9326 and found at 213.9331.[\[11\]](#)
- **Isotopic Pattern:** A critical diagnostic feature would be the presence of two peaks of nearly equal intensity for the molecular ion,  $[M]^+$  and  $[M+2]^+$ , which is the characteristic isotopic signature of a molecule containing one bromine atom ( $^{79}Br$  and  $^{81}Br$ ).

## Experimental Protocols for Physicochemical Analysis

To ensure trustworthy and reproducible data, standardized experimental protocols are critical. The following sections detail the methodologies for determining the key properties discussed.

### Melting Point Determination

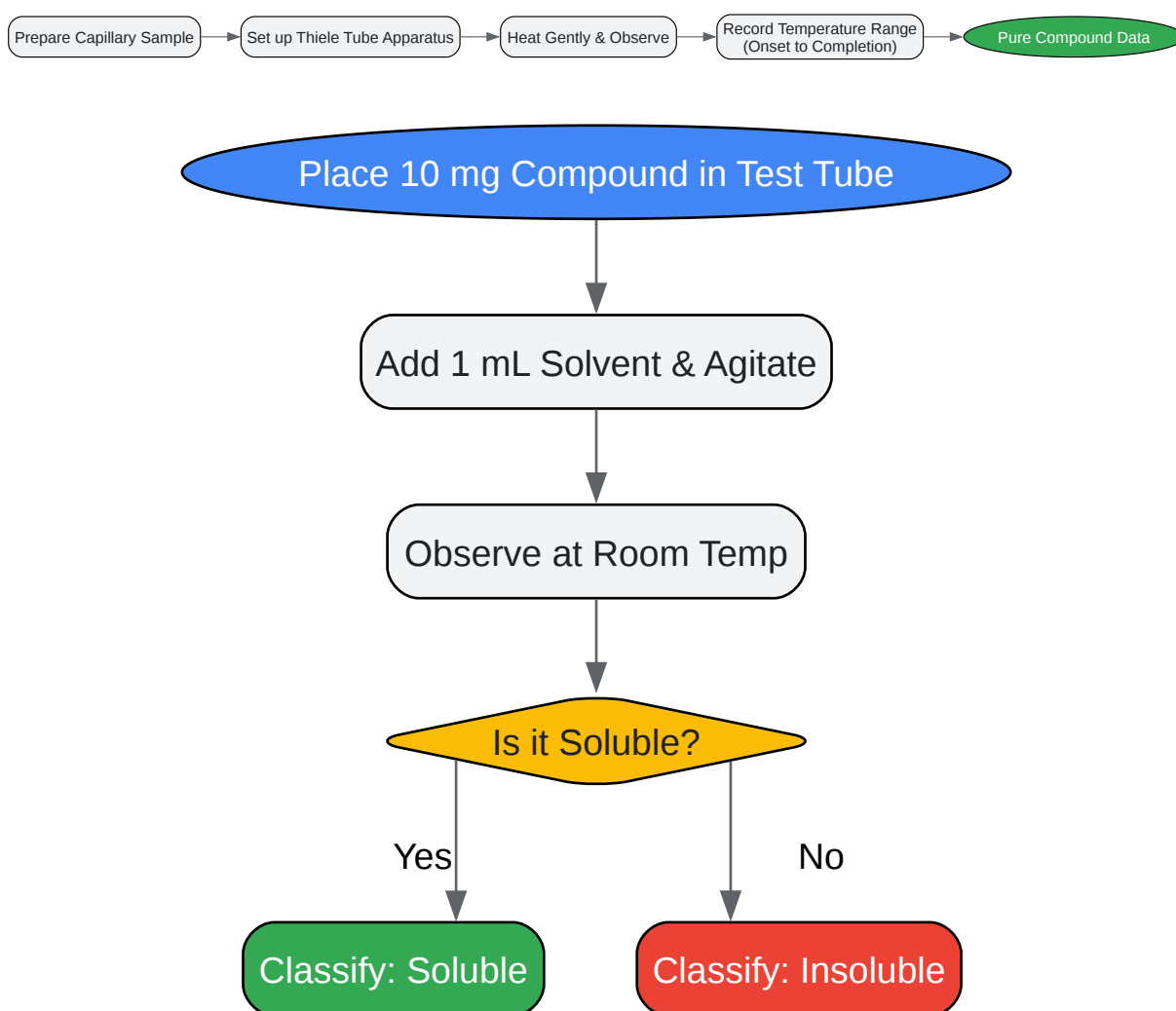
**Causality:** The melting point is a definitive property of a pure crystalline solid. A sharp melting range indicates high purity, while a broad or depressed range suggests the presence of impurities. The Thiele tube method provides a simple and reliable means of determination.

**Methodology:** Thiele Tube Method

- **Sample Preparation:** Finely powder a small, dry sample of 5-bromo-2,1-benzothiazole. Pack the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.
- **Apparatus Setup:** Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- **Heating:** Immerse the thermometer and capillary tube assembly into a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the oil level is above the sample.

- Observation: Heat the side arm of the Thiele tube gently with a Bunsen burner or micro-burner. The design of the tube ensures even heat distribution via convection.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

#### Workflow Diagram: Melting Point Determination



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- To cite this document: BenchChem. [physicochemical properties of 5-bromo-2,1-benzothiazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1341622#physicochemical-properties-of-5-bromo-2-1-benzothiazole]

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